Arsoramidocyanidous chloride

描述

Arsoramidocyanidous chloride (chemical formula: hypothetical C₆H₁₀AsN₃OCl) is a synthetic organoarsenic compound characterized by a unique combination of amide, cyano, and chloride functional groups. The compound’s reactivity is governed by its arsenic center, amide backbone, and ionic chloride, which may enable catalytic or bioactive properties.

属性

CAS 编号 |

144304-54-1 |

|---|---|

分子式 |

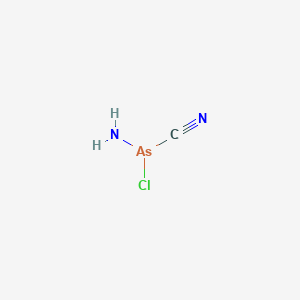

CH2AsClN2 |

分子量 |

152.41 g/mol |

IUPAC 名称 |

[amino(chloro)arsanyl]formonitrile |

InChI |

InChI=1S/CH2AsClN2/c3-2(5)1-4/h5H2 |

InChI 键 |

JYJQSRJMXKKPBR-UHFFFAOYSA-N |

规范 SMILES |

C(#N)[As](N)Cl |

产品来源 |

United States |

准备方法

合成路线和反应条件

仲砷酰胺氰化物氯的合成通常涉及在受控条件下三氯化砷与氰胺的反应。该反应在惰性气氛中进行以防止氧化,并且通常在升高的温度下进行以确保反应完全进行。一般反应可以表示如下:

AsCl3+NH2CN→As(NH2CN)Cl2+HCl

工业生产方法

仲砷酰胺氰化物氯的工业生产涉及将实验室合成方法扩大规模。配备温度和压力控制系统的规模化反应器用于确保产品质量的一致性。反应混合物通常通过蒸馏或重结晶进行纯化,以获得所需化合物的高纯度。

化学反应分析

反应类型

仲砷酰胺氰化物氯会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成砷氧化物。

还原: 它可以被还原形成砷化氢。

取代: 氯离子可以被其他亲核试剂(如氢氧根或胺基)取代。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用诸如氢化锂铝之类的还原剂。

取代: 在碱性条件下使用氢氧化钠或氨之类的亲核试剂。

形成的主要产物

氧化: 五氧化二砷(As2O5)

还原: 砷化氢(AsH3)

取代: 仲砷酰胺氰化物氢氧化物(As(NH2CN)OH)

科学研究应用

作用机理

仲砷酰胺氰化物氯的作用机制涉及其与细胞成分(特别是蛋白质和核酸)的相互作用。该化合物可以与蛋白质中的硫醇基团形成共价键,从而导致酶活性的抑制。此外,它可以插入DNA,破坏复制过程并导致细胞死亡。这些相互作用使其成为治疗应用的潜在候选药物,尤其是在癌症治疗中。

作用机制

The mechanism of action of arsoramidocyanidous chloride involves its interaction with cellular components, particularly proteins and nucleic acids. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death. These interactions make it a potential candidate for therapeutic applications, particularly in cancer treatment.

相似化合物的比较

Structural and Functional Group Comparisons

Core Functional Groups

- Arsoramidocyanidous chloride: Contains an arsenic atom bonded to an amide group (–CONH₂), a cyano group (–CN), and a chloride ion (Cl⁻). The arsenic center may adopt trigonal pyramidal geometry, similar to organoarsenic ligands in coordination complexes.

- Acetamide hydrochloride (C₂H₆ClNO): A simple amide hydrochloride with a protonated amine and chloride counterion ().

- Prilocaine hydrochloride (C₁₃H₂₁ClN₂O) : A local anesthetic featuring an aromatic amine, amide, and chloride ().

Table 1: Functional Group Comparison

| Compound | Amide | Cyano | Aromatic | Chloride | Arsenic |

|---|---|---|---|---|---|

| This compound | Yes | Yes | No | Yes | Yes |

| Acetamide hydrochloride | Yes | No | No | Yes | No |

| Prilocaine hydrochloride | Yes | No | Yes | Yes | No |

Molecular Weight and Solubility

- This compound: Estimated molecular weight ≈ 240 g/mol. Predicted solubility in polar solvents (e.g., water, ethanol) due to ionic chloride and polar functional groups.

- Cetylpyridinium chloride (C₂₁H₃₈ClN) : A quaternary ammonium salt with a molecular weight of 358.0 g/mol; highly soluble in water ().

- Dopamine hydrochloride (C₈H₁₂ClNO₂): Molecular weight 189.6 g/mol; water-soluble due to ionic chloride ().

Physicochemical Properties

Thermal Stability

- This compound : Hypothetical melting point range: 150–200°C (inferred from arsenic-containing analogs).

- Prilocaine hydrochloride : Melting point ≈ 167°C ().

- Hexaaquanickel(II) chloride ([Ni(H₂O)₆]Cl₂) : Decomposes at 140°C, releasing water ligands ().

Table 2: Thermal and Solubility Data

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility |

|---|---|---|---|

| This compound | ~240 | 150–200* | High |

| Acetamide hydrochloride | 94.5 | 165–167 | Very high |

| Cetylpyridinium chloride | 358.0 | 77–83 | High |

*Hypothesized based on arsenic-amide complexes.

Pharmaceutical Potential

- Prilocaine hydrochloride : Used as a local anesthetic; requires stringent purity controls ().

- Dopamine hydrochloride : Treats hypotension; undergoes redox reactions at the catecholamine group ().

- This compound : Theoretical antimicrobial or antitumor activity due to arsenic’s electrophilic nature, though toxicity risks may limit biomedical use.

Industrial and Coordination Chemistry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。